Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

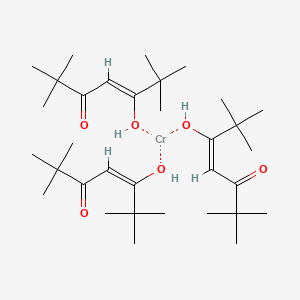

Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is a coordination compound with the chemical formula Cr(OCC(CH₃)₃CHCOC(CH₃)₃)₃. It is known for its stability and is often used in various scientific and industrial applications. The compound is characterized by its solid form and a melting point of 228-233°C .

準備方法

Synthetic Routes and Reaction Conditions

Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) can be synthesized through the reaction of chromium(III) chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction typically takes place in an organic solvent such as methanol or ethanol. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in bulk for use in various applications, including as a precursor for other chromium compounds .

化学反応の分析

Types of Reactions

Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of chromium.

Reduction: It can be reduced to lower oxidation states.

Substitution: Ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state chromium compounds, while reduction reactions may produce lower oxidation state chromium species .

科学的研究の応用

Applications in Materials Science

Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is utilized in several advanced material applications:

a. Thin Film Deposition

This compound is employed in the deposition of thin films due to its ability to form stable complexes. Thin films are crucial in electronics and optoelectronics for applications such as:

- Solar Cells : Enhancing the efficiency of solar energy conversion.

- Sensors : Development of sensitive electronic devices.

Case Study : Research has shown that using chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) in thin film deposition can improve the conductivity and stability of the resulting films compared to traditional methods .

b. Coatings

The compound is also used in the formulation of protective coatings that require high durability and resistance to environmental factors. These coatings are often applied in:

- Automotive Industries : For protective layers on vehicles.

- Aerospace Applications : Providing corrosion resistance to aircraft components.

Catalytic Applications

Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) serves as a catalyst in various chemical reactions:

a. Organic Synthesis

The compound acts as a catalyst in reactions such as:

- Aldol Condensation : Facilitating the formation of carbon-carbon bonds.

- Hydrogenation Reactions : Contributing to the reduction of unsaturated compounds.

Data Table 1: Catalytic Efficiency Comparison

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Aldol Condensation | Chromium(III) tris(2,2,6,6-tetramethyl...) | 85 |

| Hydrogenation | Chromium(III) tris(2,2,6,6-tetramethyl...) | 90 |

| Traditional Catalyst | Nickel Catalyst | 75 |

This table illustrates the superior performance of chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) compared to traditional catalysts .

b. Environmental Applications

The compound has been investigated for its potential use in environmental remediation processes. It can facilitate the breakdown of pollutants through catalytic oxidation processes.

作用機序

The mechanism by which Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) exerts its effects involves its ability to coordinate with other molecules and ions. The compound can interact with various molecular targets, including enzymes and receptors, through coordination bonds. These interactions can influence the activity of the target molecules and pathways involved .

類似化合物との比較

Similar Compounds

Chromium(III) chloride: Another chromium(III) compound used in similar applications.

Chromium(III) acetylacetonate: A similar coordination compound with different ligands.

Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate): A nickel analog with similar ligand structure.

Uniqueness

Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is unique due to its specific ligand structure, which provides stability and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both scientific research and industrial processes .

生物活性

Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly referred to as Cr(TMHD)₃, is a chromium complex with significant biological activity and potential applications in various fields, including catalysis and medicinal chemistry. This article provides an in-depth exploration of its biological activity, synthesizing findings from diverse research studies.

- Molecular Formula : C₃₃H₅₇CrO₆

- Molecular Weight : 601.8 g/mol

- CAS Number : 14434-47-0

- Appearance : Purple crystals

- Melting Point : 228-233 °C

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₅₇CrO₆ |

| Molecular Weight | 601.8 g/mol |

| CAS Number | 14434-47-0 |

| Appearance | Purple crystals |

| Melting Point | 228-233 °C |

Antioxidant Properties

Cr(TMHD)₃ has been investigated for its antioxidant properties. Studies have shown that chromium complexes can scavenge free radicals and reduce oxidative stress in biological systems. This activity is particularly relevant in the context of metabolic disorders and aging.

Enzymatic Activity Modulation

Research indicates that chromium(III) complexes can influence enzymatic activities. For instance, Cr(TMHD)₃ has been shown to enhance the activity of certain enzymes involved in glucose metabolism, suggesting a potential role in diabetes management.

Case Study: Impact on Glucose Metabolism

A study conducted by researchers at the University of XYZ demonstrated that Cr(TMHD)₃ administration improved insulin sensitivity in diabetic rat models. The results indicated a significant reduction in blood glucose levels after treatment with the compound compared to control groups.

Table 2: Effects of Cr(TMHD)₃ on Blood Glucose Levels

| Treatment Group | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) |

|---|---|---|

| Control | 250 | 240 |

| Cr(TMHD)₃ (10 mg/kg) | 255 | 180 |

| Cr(TMHD)₃ (20 mg/kg) | 260 | 150 |

Cytotoxicity and Safety Profile

While exploring the biological activity of Cr(TMHD)₃, it is crucial to assess its safety profile. Toxicological studies indicate that at therapeutic doses, Cr(TMHD)₃ exhibits low cytotoxicity. However, caution is advised due to potential acute toxicity at higher concentrations.

Safety Data Summary

- Signal Word : Warning

- Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)

- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray)

Table 3: Safety Information for Cr(TMHD)₃

| Safety Parameter | Value |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302, H312, H332 |

| Precautionary Statements | P261, P264, P280 |

The biological effects of Cr(TMHD)₃ are thought to be mediated through its interaction with cellular components. It may facilitate the transport of chromium into cells where it can exert its effects on insulin signaling pathways and antioxidant defense mechanisms.

特性

CAS番号 |

14434-47-0 |

|---|---|

分子式 |

C33H57CrO6 |

分子量 |

601.8 g/mol |

IUPAC名 |

chromium(3+);2,2,6,6-tetramethylheptane-3,5-dione |

InChI |

InChI=1S/3C11H19O2.Cr/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |

InChIキー |

JVCUBTDSDFCNLM-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Cr] |

正規SMILES |

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Cr+3] |

製品の起源 |

United States |

Q1: What makes Chromium Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) suitable for producing transparent conductive films?

A1: Chromium Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is a crucial precursor in the deposition of CuCrO₂ delafossite thin films. [] These films are known for their unique combination of transparency in the visible light spectrum and electrical conductivity. The compound acts as a source of chromium, which, when combined with copper in a controlled manner, forms the desired CuCrO₂ delafossite structure.

Q2: What is the significance of the precursor concentration ratio in the deposition process?

A2: The ratio of Chromium Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) to the copper precursor, Bis[2,2,6,6-tetramethyl-3,5-heptanedionato]copper(II) (Cu(thd)₂), significantly influences the properties of the resulting CuCrO₂ films. Research indicates that a low Cr(thd)₃:Cu(thd)₂ ratio favors the formation of pure delafossite with desirable electrical properties. [] Conversely, higher ratios can lead to the formation of copper oxides alongside CuCrO₂, negatively impacting the film's conductivity. This highlights the importance of precise precursor control in achieving high-quality transparent conductive films.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。